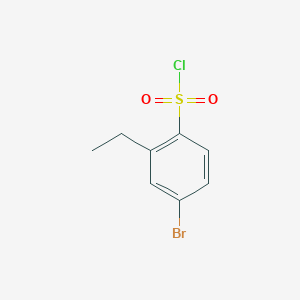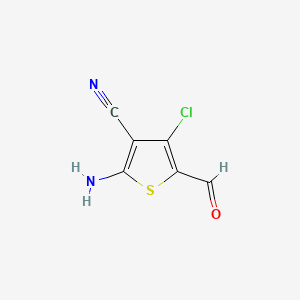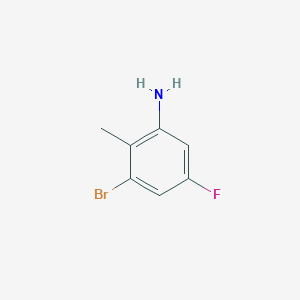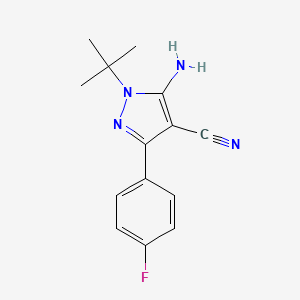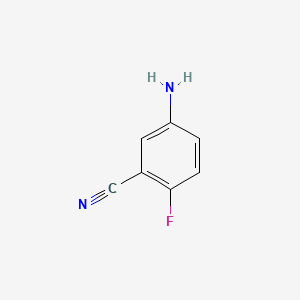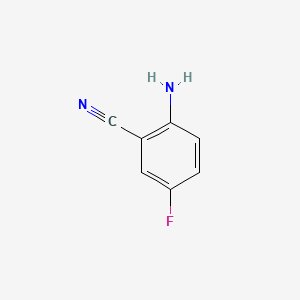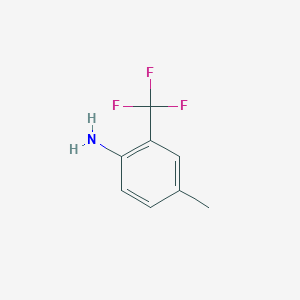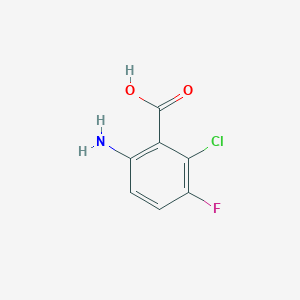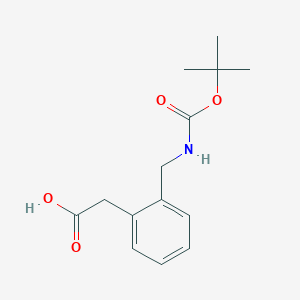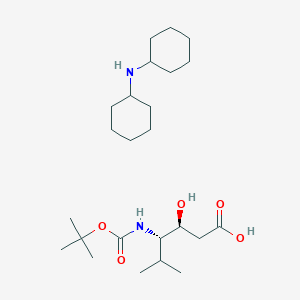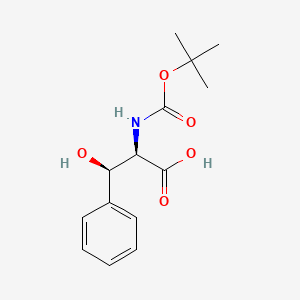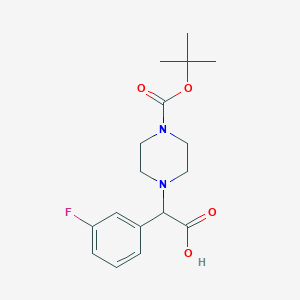
2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ability to modulate the physicochemical properties of pharmaceutical agents. Piperazine derivatives have been extensively studied for various biological activities, including antioxidant properties and enzyme inhibition . The presence of the Boc group (tert-butoxycarbonyl) is a common protecting group in organic synthesis, which can be modified to introduce fluorine atoms, as seen in the discovery of potent and orally active acetyl-CoA carboxylase (ACC) inhibitors . The fluorine atoms can act as acid-stable bioisosteres for the Boc group, enhancing the compound's metabolic stability and potential bioactivity.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multiple steps, including the protection of amino groups, esterification, and substitution reactions. For instance, the synthesis of novel piperazine derivatives as ACC inhibitors involved the optimization of substituents on the nitrogen of the piperidine ring, leading to the introduction of fluorine-substituted tert-butoxycarbonyl groups . Similarly, the synthesis of new 2-phenyl acetic acid esters entailed a stereoselective diazotization, esterification, and subsequent reactions with chloroacetyl chloride and N-Boc piperazine to yield the desired compounds . These methods highlight the complexity and precision required in synthesizing piperazine derivatives with specific functional groups.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be quite complex, with the potential for intramolecular and intermolecular hydrogen bonding. For example, a co-crystal containing a piperazinium cation demonstrated a three-dimensional network arising from hydrogen bonds between the cation and an anion, as well as between salicylic acid molecules . These structural features are crucial as they can significantly influence the compound's stability, solubility, and overall biological activity.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including those that involve the modification of the Boc group. The introduction of fluorine atoms into the Boc group can create acid-stable bioisosteres, which are resistant to acidic conditions and can be beneficial in enhancing the pharmacokinetic profile of the compound . Additionally, the ability to form co-crystals with other compounds, as seen with salicylate anion and salicylic acid, suggests that piperazine derivatives can engage in complex chemical interactions, which can be exploited in drug design and development .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their structural features, such as the presence of alkoxy, fluoro, and Boc groups. These groups can affect the lipophilicity, electronic distribution, and steric hindrance of the molecules, which in turn can impact their antioxidant activity and enzyme inhibition potency . For instance, the antioxidant profile of certain piperazine derivatives was determined using assays like ABTS and FRAP, which are indicative of the compounds' ability to scavenge free radicals and reduce metal ions, respectively . These properties are essential for understanding the therapeutic potential and safety profile of piperazine-based compounds.
科学的研究の応用
N-substituted Oxazolo[5,4-b]pyridin-2(1H)-ones: Antinociceptive Agents
- Research shows the development of derivatives of oxazolo[5,4-b]pyridin-2(1H)-one, which include compounds with 4-(substituted or nonsubstituted phenyl)-1-piperazinyl substituents. These compounds exhibit significant analgesic activity and are identified as potent, rapid-acting, non-opioid analgesics with low acute toxicity (Viaud et al., 1995).
Substituted Pyrido[3,2-b]oxazin-3(4H)-ones: Antinociceptive Activity
- A series of N-substituted pyrido[3,2-b]oxazinones were synthesized and compared with acetyl salicylic acid for antinociceptive efficacy. These compounds, particularly one with a 4-fluorophenyl-1-piperazinyl substituent, demonstrated more activity than aspirin (Savelon et al., 1998).
Novel Quinolone Antibacterials
- Novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids were synthesized, showcasing potent in vitro antibacterial activity. These compounds include those with 2-(fluoromethyl)piperazine substitutions, demonstrating effectiveness similar to ciprofloxacin (Ziegler et al., 1990).
Small Molecule Motilin Receptor Agonist
- The compound N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) was discovered as a novel small molecule motilin receptor agonist. It demonstrated potent agonist activity and promising pharmacokinetic profiles (Westaway et al., 2009).
Synthesis of Novel 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl Quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl Acetic Acid Esters
- This study involved the stereoselective synthesis of novel esters of 2-(2-(4-((3,4-dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid, providing insights into the structural and analytical data of these new compounds (Acharyulu et al., 2009).
Antifungal N-(Fluorophenyl)piperazinyl Benzoxaboroles
- The study synthesized novel N-(fluorophenyl)piperazine derivatives of phenylboronic compounds, including benzoxaboroles. These compounds showed microbiological activity against various fungi, with the presence of heterocyclic benzoxaborole rings being crucial for the activity (Borys et al., 2019).
Synthesis of Piperazinyl Amides of 18β-Glycyrrhetinic Acid
- A practical method for preparing piperazinyl amides of 18β-glycyrrhetinic acid was developed. The study discusses procedures for constructing intermediates and elucidates reasons for the appearance of byproducts (Cai et al., 2020).
Formation of Aminosuccinyl Peptides
- The study investigated the formation of aminosuccinyl peptides during acidolytic deprotection and their transformation to piperazine-2,5-dione derivatives. It provides insights into the role of acidic media and the influence of different residues on the formation of imide derivatives (Schön & Kisfaludy, 2009).
Noncataleptogenic Dopamine D-2 and Serotonin 5-HT2 Antagonists
- The study synthesized 1-(4-fluorophenyl)-1H-indoles with various substitutions, exhibiting potent dopamine D-2 and serotonin 5-HT2 receptor affinity. Certain piperidyl substituted indoles were identified as noncataleptogenic, resembling the profile of atypical neuroleptics (Perregaard et al., 1992).
Fe-catalyzed Synthesis of Flunarizine
- Flunarizine, a drug used to treat migraines and other disorders, was synthesized using Fe-catalyzed amination of cinnamyl alcohol with 1-[bis(4-fluorophenyl)methyl]piperazine. This method represents an advancement in the industrial production of flunarizine (Shakhmaev et al., 2016).
特性
IUPAC Name |
2-(3-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)14(15(21)22)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGHGFHJSQSOJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376096 |
Source


|
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid | |
CAS RN |
885272-91-3 |
Source


|
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

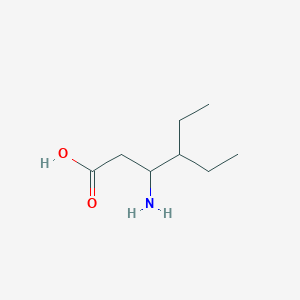
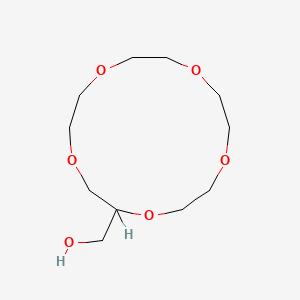
![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1271931.png)
